4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate is an organic compound that features a nitrophenyl group and a tert-butoxycarbonyl (Boc) protected amino acid. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(tert-butoxycarbonyl)amino]butanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid.
Reduction: 4-aminophenyl 2-[(tert-butoxycarbonyl)amino]butanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme kinetics and mechanisms, particularly those involving esterases and proteases.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate involves its hydrolysis or reduction to release active intermediates. For example, in biological systems, esterases can hydrolyze the ester bond to release 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid. The Boc group can be removed under acidic conditions to yield the free amino acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another nitrophenyl ester used in enzyme kinetics studies.
tert-Butyl (S)-4-amino-2-[(tert-butoxycarbonyl)amino]butanoate: A similar Boc-protected amino acid derivative.
Uniqueness
4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a nitrophenyl group and a Boc-protected amino acid. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVQAPDWRVKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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